4-[(4-Carboxyphenyl)disulfanyl]benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to "4-[(4-Carboxyphenyl)disulfanyl]benzoic acid" involves reactions that afford compounds with significant structural and functional diversity. For example, the reaction of 4-aminoantipyrine with 2-mercaptobenzoic acid through the oxidation of 2-mercaptobenzoic acid results in derivatives via proton transfer, showcasing the synthetic pathways that can lead to compounds with disulfanyl groups (Fazil et al., 2012).
Molecular Structure Analysis
The molecular structures of compounds related to "4-[(4-Carboxyphenyl)disulfanyl]benzoic acid" have been elucidated through various analytical techniques, including X-ray crystallography, demonstrating the formation of extended 1D supramolecular chain networks in some cases (Fazil et al., 2012). These structures reveal the potential for complex formation and the impact of molecular architecture on the properties of these compounds.
Chemical Reactions and Properties
The chemical behavior of "4-[(4-Carboxyphenyl)disulfanyl]benzoic acid" derivatives can be influenced by various functional groups. For instance, the introduction of sulfamyl groups and their electrooxidation demonstrates the reactivity and versatility of these compounds in chemical transformations (Michman & Weiss, 1990).
Physical Properties Analysis
The physical properties, such as thermal stability, are crucial for understanding the applications of these compounds. Some derivatives exhibit good thermal stability, indicating their potential utility in materials science and engineering applications (Fazil et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents and participation in a range of chemical reactions, highlight the functional versatility of "4-[(4-Carboxyphenyl)disulfanyl]benzoic acid" derivatives. These properties are essential for the compound's potential applications in synthesis, catalysis, and as building blocks for more complex molecular assemblies (Michman & Weiss, 1990).
Scientific Research Applications
Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid : This study highlights the use of 4-(diphenylphosphino)benzoic acid as a bifunctional reagent in the Mitsunobu reaction, demonstrating its role as both a reductant and a pronucleophile (Muramoto, Yoshino, Misaki, & Sugimura, 2013).
Photoluminescence in Tb(3+) Complexes : This research indicates that modifications at specific positions of 4-benzyloxy benzoic acid can enhance or reduce photoluminescence in Tb(3+) complexes (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Antimicrobial Activity : A study on 4-(substituted phenylsulfonamido)benzoic acids revealed their high yields and antimicrobial activities when synthesized using a fly-ash:H3PO3 nano catalyst under ultrasound irradiation conditions (Dineshkumar & Thirunarayanan, 2019).
Uses in Food and Pharmaceuticals : Benzoic acid and its derivatives, including 4-[(4-Carboxyphenyl)disulfanyl]benzoic acid, are widely utilized as preservatives and flavoring agents in the food, cosmetic, hygiene, and pharmaceutical industries, though they raise some public health concerns (del Olmo, Calzada, & Nuñez, 2017).
Fibrinolytic Agents : Research on novel 4-(branched alkyl)benzoic acids has shown potential applications as fibrinolytic agents (Loeffler & Delorefice, 1975).
Liquid-crystalline Diacetylene Monomer : A study on 4-(icosa-1,3-diynyl)benzoic acid revealed its potential as a new type of liquid-crystalline diacetylene monomer for various applications due to its mesomorphic and polymerization behaviors (Dei, Shimogaki, & Matsumoto, 2009).
properties
IUPAC Name |
4-[(4-carboxyphenyl)disulfanyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4S2/c15-13(16)9-1-5-11(6-2-9)19-20-12-7-3-10(4-8-12)14(17)18/h1-8H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMSSMZJKUMFEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)SSC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60151123 | |
Record name | 4,4'-Dithiodibenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60151123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Carboxyphenyl)disulfanyl]benzoic acid | |
CAS RN |
1155-51-7 | |
Record name | 4,4'-Dithiodibenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1155-51-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210281 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4'-Dithiodibenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60151123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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